1H-Indole-3-ethanol, 4-fluoro-

Übersicht

Beschreibung

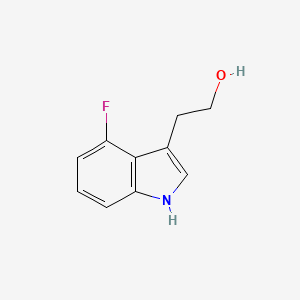

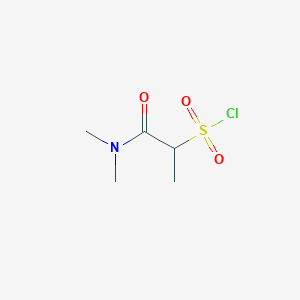

1H-Indole-3-ethanol, 4-fluoro- is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanol, 4-fluoro- is based on the indole scaffold, which is a prevalent moiety in many natural products and drugs . The indole ring system is aromatic in nature, with 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1H-Indole-3-ethanol, 4-fluoro-: derivatives have been studied for their antiviral properties. Compounds such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown inhibitory activity against a range of RNA and DNA viruses, including Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-inflammatory and Analgesic Activities

Derivatives of 1H-Indole-3-ethanol, 4-fluoro- have been evaluated for their anti-inflammatory and analgesic activities. Compounds with modifications at the indole nucleus have shown promising results compared to standard drugs like indomethacin and celecoxib, with lower ulcerogenic indexes .

Anticancer Potential

Indole derivatives, including those of 1H-Indole-3-ethanol, 4-fluoro- , are being explored for their anticancer activities. They are used as reactants in the synthesis of compounds that inhibit the proliferation of human breast cancer cells and other types of cancer cells .

Pharmaceutical Applications

In pharmaceuticals, 1H-Indole-3-ethanol, 4-fluoro- is used as a reactant for the preparation of various inhibitors, including tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It’s also used to create inhibitors for HIV-1 attachment and monoamine reuptake inhibitors .

Agrochemical Research

The indole nucleus is significant in plant biology, and derivatives of 1H-Indole-3-ethanol, 4-fluoro- are of interest in agrochemical research. They are investigated for their role in plant hormone production and as potential agents against plant pathogens .

Treatment of Disorders

Research into 1H-Indole-3-ethanol, 4-fluoro- derivatives has shown their application in treating various disorders. These compounds have been studied for their antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities, which are crucial in managing a wide range of human disorders .

Zukünftige Richtungen

Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Wirkmechanismus

Target of Action

The primary targets of 1H-Indole-3-ethanol, 4-fluoro-, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in various biological activities .

Mode of Action

1H-Indole-3-ethanol, 4-fluoro- interacts with its targets, leading to a series of changes at the molecular level. The exact mode of action is complex and can vary depending on the specific target and the biological context . It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

1H-Indole-3-ethanol, 4-fluoro- affects various biochemical pathways. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . Other derivatives have been effective against the HIV-1 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.

Result of Action

The molecular and cellular effects of 1H-Indole-3-ethanol, 4-fluoro- action depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to inhibit viral activity, leading to a decrease in viral replication .

Eigenschaften

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWBBNOXJATZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)